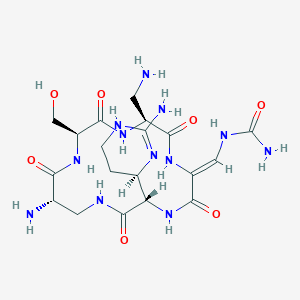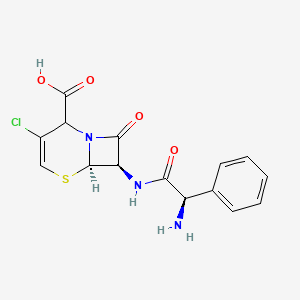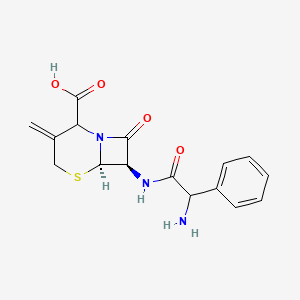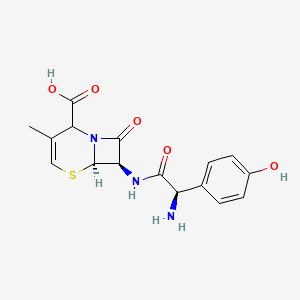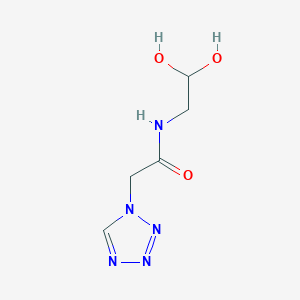
4-Fluor-3-(morpholin-4-yl)anilin
Übersicht
Beschreibung
4-Fluoro-3-(morpholin-4-yl)aniline is a chemical compound with the molecular formula C10H13FN2O and a molecular weight of 196.22 . It is an impurity of Linezolid, an antibiotic against Gram-positive bacteria .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-3-(morpholin-4-yl)aniline consists of a six-membered morpholine ring attached to an aniline group with a fluorine atom . The InChI code for this compound is 1S/C10H13FN2O/c11-9-2-1-8 (12)7-10 (9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 .Physical and Chemical Properties Analysis
4-Fluoro-3-(morpholin-4-yl)aniline is a powder at room temperature . It has a molecular weight of 196.22 .Wissenschaftliche Forschungsanwendungen
Synthesezwischenprodukt
4-Fluor-3-(morpholin-4-yl)anilin wird als Synthesezwischenprodukt für Schiff-Basen verwendet {svg_1}. Schiff-Basen sind Verbindungen, die eine funktionelle Gruppe mit der Struktur R2C=NR' enthalten, wobei R' eine Vielzahl von chemischen Gruppen sein kann {svg_2}.
Kohlenstoff-Nanopunkte
Diese Verbindung kann verwendet werden, um Phenylendiamin-Kohlenstoff-Nanopunkte zu dekorieren {svg_3}. Die dekorierten Nanopunkte zeigen eine verbesserte Photolumineszenz-Quantenausbeute von 28,3% auf 41,8% {svg_4}. Das fluorierte 4-Morpholinoanilin kann verwendet werden, um die Emissionswellenlänge der Kohlenstoff-Nanopunkte zu verändern {svg_5}.
Biofilminhibition
Durch das Vorhandensein des zugänglichen primären Amins reagiert this compound mit Aldehyd unter Bildung von Schiff-Basen {svg_6}. Die Schiff-Base zeigt eine bessere Biofilminhibition mit einer IC 50 (halbmaximale Hemmkonzentration) von 12,97 μM im Vergleich zu Linezolid (IC 50 von 15,93 μM) {svg_7}.
Antimikrobielle Aktivität
This compound kann auch für Sulfonamid- und Carbamidderivate modifiziert werden, die eine antimikrobielle Aktivität zeigen (minimale Hemmkonzentration von 6,25-25,0 μg/mL) {svg_8}.
OLEDs
Die Verbindung kann in der Anwendung von OLEDs verwendet werden {svg_9}. Organische Leuchtdioden (OLEDs) sind Leuchtplatten, die aus organischen (kohlenstoffbasierten) Materialien bestehen, die Licht emittieren, wenn Strom angelegt wird {svg_10}.
Arzneimittelforschung
This compound wird als Baustein in der Arzneimittelforschung verwendet {svg_11}. Es kann verwendet werden, um verschiedene pharmazeutische Verbindungen zu synthetisieren {svg_12}.
Fluorierter Baustein
Diese Verbindung ist ein fluorierter Baustein {svg_13}. Fluorierte Verbindungen haben einzigartige Eigenschaften und werden in einer Vielzahl von Anwendungen eingesetzt, darunter Pharmazeutika, Agrochemikalien und Materialwissenschaften {svg_14}.
Heterocyclischer Baustein
This compound ist ein heterocyclischer Baustein {svg_15}. Heterocyclische Verbindungen sind organische Verbindungen, die einen Ringaufbau enthalten, der neben Kohlenstoff auch Atome wie Schwefel, Sauerstoff oder Stickstoff enthält {svg_16}.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-fluoro-3-morpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-9-2-1-8(12)7-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZHNTGNWHZZPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
